molecular formula C7H12OS B024805 4-Ethyl-4-methylthiolan-2-one CAS No. 103620-94-6

4-Ethyl-4-methylthiolan-2-one

Cat. No.: B024805
CAS No.: 103620-94-6
M. Wt: 144.24 g/mol
InChI Key: DBJZKORTGULUOX-UHFFFAOYSA-N
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Description

4-Ethyl-4-methylthiolan-2-one is an organic compound that belongs to the class of thiolanes. Thiolanes are sulfur-containing heterocyclic compounds with a five-membered ring structure. This compound is known for its distinctive odor and is often used in flavor and fragrance industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-4-methylthiolan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethyl-4-methyl-1,3-dithiolane with an oxidizing agent to form the desired thiolane compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the controlled addition of reactants and precise temperature regulation to optimize the reaction efficiency.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to its corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

    Substitution: Sodium hydride in dimethylformamide at elevated temperatures.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding thiol.

    Substitution: Various substituted thiolane derivatives.

Scientific Research Applications

4-Ethyl-4-methylthiolan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex sulfur-containing compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the flavor and fragrance industry due to its unique odor profile.

Mechanism of Action

The mechanism of action of 4-Ethyl-4-methylthiolan-2-one involves its interaction with specific molecular targets. The sulfur atom in the thiolane ring can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound can modulate enzyme activity and affect cellular signaling pathways, contributing to its observed biological activities.

Comparison with Similar Compounds

    4-Methylthiolan-2-one: Similar structure but lacks the ethyl group.

    4-Ethylthiolan-2-one: Similar structure but lacks the methyl group.

    4-Methyl-4-propylthiolan-2-one: Similar structure with a propyl group instead of an ethyl group.

Uniqueness: 4-Ethyl-4-methylthiolan-2-one is unique due to the presence of both ethyl and methyl groups on the thiolane ring. This structural feature contributes to its distinct odor and specific chemical reactivity, making it valuable in various applications.

Properties

IUPAC Name

4-ethyl-4-methylthiolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12OS/c1-3-7(2)4-6(8)9-5-7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJZKORTGULUOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(=O)SC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70908529
Record name 4-Ethyl-4-methylthiolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70908529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103620-94-6
Record name beta-Ethyl-beta-methyl-thiobutyrolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103620946
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethyl-4-methylthiolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70908529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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